(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18185359
InChI: InChI=1S/C10H13ClN2/c11-9-6-13-4-1-8(9)5-10(7-12)2-3-10/h1,4,6H,2-3,5,7,12H2
SMILES:
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18185359

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine -

Specification

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name [1-[(3-chloropyridin-4-yl)methyl]cyclopropyl]methanamine
Standard InChI InChI=1S/C10H13ClN2/c11-9-6-13-4-1-8(9)5-10(7-12)2-3-10/h1,4,6H,2-3,5,7,12H2
Standard InChI Key OCXXMOKDRMMXFU-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=C(C=NC=C2)Cl)CN

Introduction

Chemical Structure and Structural Characteristics

Molecular Architecture

The compound consists of three distinct structural components:

  • Cyclopropane ring: A strained three-membered carbon ring that influences conformational stability and reactivity .

  • 3-Chloropyridin-4-ylmethyl group: A pyridine ring substituted with chlorine at the 3-position, enhancing lipophilicity and electronic properties.

  • Methanamine group: A primary amine (-NH₂) attached to the cyclopropane ring, enabling hydrogen bonding and salt formation .

The spatial arrangement of these groups contributes to its unique physicochemical profile. For example, the chlorine atom at the pyridine’s 3-position creates electronic asymmetry, potentially favoring interactions with aromatic residues in biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:

  • ¹H NMR: Peaks corresponding to cyclopropane protons (δ 0.5–1.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and methanamine protons (δ 2.5–3.5 ppm).

  • ¹³C NMR: Signals for cyclopropane carbons (δ 10–20 ppm), pyridine carbons (δ 120–150 ppm), and the methanamine carbon (δ 40–50 ppm).

  • MS: A molecular ion peak at m/z 196.67 confirms the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the cyclopropane, pyridine, and amine components (Table 1) :

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1CyclopropanationTrimethylsulfoxonium iodide65–75
2Chloropyridine couplingPd catalysis, 80°C50–60
3Amine protection/deprotectionBoc₂O, HCl/EtOAc70–80

A notable challenge is the steric hindrance posed by the cyclopropane ring during coupling reactions, which requires optimized catalytic systems . For instance, palladium-based catalysts with bulky ligands improve yields in Step 2 by mitigating undesired side reactions .

Analytical Validation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) ensure purity (>95%) and validate intermediate structures. For example, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves unreacted starting materials and byproducts.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (logP ≈ 2.3) due to the chloropyridine group, balancing membrane permeability and aqueous solubility . Experimental solubility data are as follows:

  • Water: <0.1 mg/mL (25°C)

  • Ethanol: 15 mg/mL (25°C)

  • DMSO: >50 mg/mL (25°C)

Stability Profile

Biological Activity and Mechanism

Antibacterial Activity

Piperazine derivatives with chloropyridine groups exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL). This compound’s primary amine could enhance membrane disruption, though empirical studies are needed.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile scaffold for developing kinase inhibitors, antibacterials, and CNS agents . Its modular structure allows for:

  • Side-chain modifications: Introducing sulfonamide or acyl groups to modulate selectivity .

  • Chiral synthesis: Resolving enantiomers to improve potency, as seen in related cyclopropane-containing drugs .

Pharmacokinetic Optimization

The chloropyridine group’s lipophilicity enhances blood-brain barrier penetration, making it a candidate for neuroactive drugs . Computational models predict a CNS MPO score of 4.5, indicating favorable brain exposure .

Future Directions

  • Toxicological Studies: Acute and chronic toxicity profiles in preclinical models are needed to assess safety.

  • Target Identification: Proteomic screening (e.g., affinity chromatography) could reveal novel biological targets .

  • Formulation Development: Nanoemulsions or prodrug strategies may address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator